![molecular formula C10H8N2O2 B3277307 5-Methyl-8-nitroquinoline CAS No. 65745-69-9](/img/structure/B3277307.png)
5-Methyl-8-nitroquinoline
Overview
Description
5-Methyl-8-nitroquinoline is a chemical compound with the molecular formula C10H8N2O2 . It is also known by the synonym "Quinoline, 8-methyl-5-nitro-" .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 5-Methyl-8-nitroquinoline, has been a subject of extensive research. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Recently, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions have been explored for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 5-Methyl-8-nitroquinoline consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 188.18 .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The vicarious nucleophilic substitution of hydrogen (VNS) reaction in electron-deficient nitroquinolines has been studied . The nitro/nitroso conversion within VNS reaction has also been illustrated .Scientific Research Applications
Synthesis and Characterization
5-Methyl-8-nitroquinoline and its derivatives are subjects of active research in the field of chemical synthesis and characterization. For instance, Patel and Patel (2017) synthesized novel ligands based on the 8-hydroxyquinoline moiety, a class to which 5-methyl-8-nitroquinoline belongs. These compounds, including variants of quinolines, were evaluated for their antimicrobial activity, showcasing the importance of these compounds in medicinal chemistry (Patel & Patel, 2017).
Biological and Medicinal Applications
In the realm of biological and medicinal applications, quinoline derivatives have been explored for their potential in treating various diseases. Zibaseresht, Amirlou, and Karimi (2013) discussed the synthesis of 7-methyl-8-nitroquinoline from m-toluidine, highlighting its role in anticancer, antitumor, and anti-inflammatory research, as well as its potential in treating Alzheimer’s disease (Zibaseresht et al., 2013).
Corrosion Inhibition
Rbaa et al. (2019) investigated novel heterocyclic compounds based on the 8-hydroxyquinoline structure, similar to 5-methyl-8-nitroquinoline, for their applications as corrosion inhibitors. This study underscores the potential of these compounds in protecting materials in aggressive environments, such as hydrochloric acid, which is crucial in industrial applications (Rbaa et al., 2019).
Photophysical and Photochemical Properties
Wang et al. (2022) explored the photophysical and photochemical properties of 8-hydroxy-5-nitroquinoline, a compound related to 5-methyl-8-nitroquinoline. They examined its application as an antimicrobial, anti-inflammatory, and anticancer agent, highlighting its photochemistry in different solvents. This kind of research is crucial for understanding the behavior of these compounds under various conditions, which can be vital for their application in photochemotherapy (Wang et al., 2022).
Mechanism of Action
While the specific mechanism of action for 5-Methyl-8-nitroquinoline is not explicitly mentioned in the retrieved papers, quinoline derivatives are known to have a wide range of biological activities. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .
Safety and Hazards
Future Directions
Quinoline derivatives, including 5-Methyl-8-nitroquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are essential scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on developing more efficient synthesis methods and exploring their potential biological and pharmaceutical activities .
properties
IUPAC Name |
5-methyl-8-nitroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-4-5-9(12(13)14)10-8(7)3-2-6-11-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUFTRGYNSXIDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-8-nitroquinoline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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